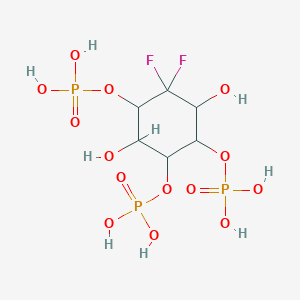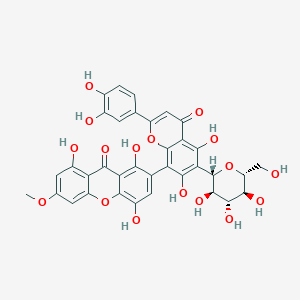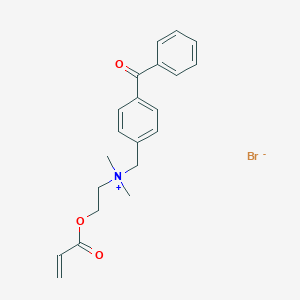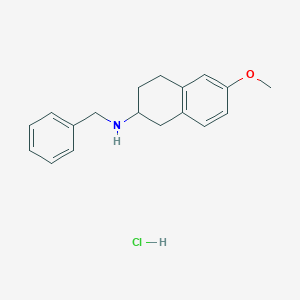
6-(Difluorométhyl)-1H-indole
Vue d'ensemble
Description
6-(Difluoromethyl)-1h-indole, also known as 6-DFMI, is a novel heterocyclic compound with a wide range of potential applications in the field of medicinal chemistry. It is a member of the difluoromethyl-indole class of compounds and has recently emerged as a promising lead compound in the development of new drugs with potential therapeutic applications. This compound has been studied extensively in the last few years, and its structure is known to be highly versatile, allowing for a wide range of chemical transformations.
Applications De Recherche Scientifique
Difluorométhylation en fin de synthèse
Le composé peut être utilisé dans des procédés de difluorométhylation en fin de synthèse . Ce domaine de recherche a bénéficié de l'invention de plusieurs réactifs de difluorométhylation . La dernière décennie a été témoin d'une recrudescence des méthodes à base de métaux capables de transférer CF2H sur des sites C (sp2) en mode stoechiométrique et catalytique .
Donneur de liaison hydrogène
Les composés portant un groupe CF2H sont de meilleurs donneurs de liaison hydrogène que leurs analogues méthylés . Cette propriété peut être exploitée dans diverses réactions et procédés chimiques.
Difluorométhylation de la liaison C (sp2)–H
La difluorométhylation de la liaison C (sp2)–H a également été réalisée par le biais de la chimie radicalaire de type Minisci . Cette stratégie est mieux appliquée aux hétéroaromatiques .
Construction de liaisons C (sp3)–CF2H
Des exemples de méthodes électrophiliques, nucléophiles, radicalaires et de couplage croisé sont apparus pour construire des liaisons C (sp3)–CF2H . Cependant, les cas de difluorométhylation stéréosélective sont encore limités .
5. Installation sélective de site de CF2H sur de grosses biomolécules Une avancée prometteuse dans ce sous-domaine est l'installation sélective de site précise de CF2H sur de grosses biomolécules telles que les protéines . Cela pourrait avoir des implications significatives dans le domaine de la biochimie et de la conception de médicaments.
Formation de la liaison X–CF2H
La formation de la liaison X–CF2H, où X est l'oxygène, l'azote ou le soufre, est généralement obtenue par réaction avec ClCF2H <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets
Mode of Action
Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . The compound might interact with its targets through similar mechanisms, leading to changes at the molecular level. More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties . The bioavailability of the compound would be influenced by these ADME properties. More research is required to outline the pharmacokinetics of this compound.
Result of Action
Compounds with similar structures have shown excellent biological activity
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-(Difluoromethyl)-1h-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group enhances its hydrogen-bonding capabilities, making it a better hydrogen-bond donor compared to its methylated analogues . This property allows 6-(Difluoromethyl)-1h-indole to form stable interactions with biomolecules, potentially influencing their activity and function. For instance, the compound can interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, thereby modulating their activity and contributing to the regulation of reactive oxygen species levels in cells .
Cellular Effects
6-(Difluoromethyl)-1h-indole has been shown to exert various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-(Difluoromethyl)-1h-indole can affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, the compound’s interaction with key signaling molecules can alter cell signaling pathways, potentially impacting processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 6-(Difluoromethyl)-1h-indole involves its ability to bind to specific biomolecules and modulate their activity. The compound’s difluoromethyl group allows it to form stable hydrogen bonds with target proteins, influencing their conformation and function . For instance, 6-(Difluoromethyl)-1h-indole can inhibit the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular redox balance and impact various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Difluoromethyl)-1h-indole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, with the difluoromethyl group providing resistance to metabolic degradation . Prolonged exposure to 6-(Difluoromethyl)-1h-indole can lead to the accumulation of oxidative stress markers and potential cellular damage . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial protective effects against oxidative stress potentially giving way to adverse effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 6-(Difluoromethyl)-1h-indole in animal models vary with different dosages. At low doses, the compound has been shown to enhance antioxidant defense mechanisms and improve cellular resistance to oxidative stress . At higher doses, 6-(Difluoromethyl)-1h-indole can induce toxic effects, including increased oxidative stress, cellular damage, and potential organ toxicity . Threshold effects have been observed, with specific dosages required to achieve beneficial effects without inducing toxicity.
Metabolic Pathways
6-(Difluoromethyl)-1h-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s difluoromethyl group allows it to participate in redox reactions, influencing the activity of enzymes such as catalase and superoxide dismutase . These interactions can impact metabolic pathways related to oxidative stress responses, energy metabolism, and cellular detoxification processes .
Transport and Distribution
The transport and distribution of 6-(Difluoromethyl)-1h-indole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, 6-(Difluoromethyl)-1h-indole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
6-(Difluoromethyl)-1h-indole exhibits specific subcellular localization patterns, which can affect its activity and function. The compound’s difluoromethyl group allows it to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, 6-(Difluoromethyl)-1h-indole can localize to mitochondria, where it can influence mitochondrial function and contribute to the regulation of cellular energy metabolism and oxidative stress responses .
Propriétés
IUPAC Name |
6-(difluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMGMWFFIVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155755 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127956-27-8 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)